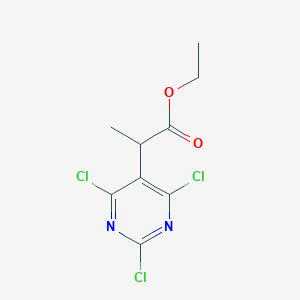

ethyl 2-(2,4,6-trichloropyriMidin-5-yl)propanoate

CAS No.:

Cat. No.: VC16540978

Molecular Formula: C9H9Cl3N2O2

Molecular Weight: 283.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Cl3N2O2 |

|---|---|

| Molecular Weight | 283.5 g/mol |

| IUPAC Name | ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate |

| Standard InChI | InChI=1S/C9H9Cl3N2O2/c1-3-16-8(15)4(2)5-6(10)13-9(12)14-7(5)11/h4H,3H2,1-2H3 |

| Standard InChI Key | YYBVJJHBOZAZDW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)C1=C(N=C(N=C1Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)propanoate consists of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a propanoate ester group at position 5. The chlorine atoms create electron-deficient regions, enhancing the compound’s electrophilicity and reactivity toward nucleophilic agents. The ester group contributes to its lipophilicity, influencing bioavailability and membrane permeability in biological systems.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming its structure. In ¹H NMR, signals corresponding to the ethyl group (δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) and the pyrimidine proton (δ 8.5–9.0 ppm) are characteristic. High-resolution MS typically shows a molecular ion peak at m/z 283.5, consistent with its molecular weight.

Synthesis and Optimization

Reaction Conditions and Yields

Key parameters influencing yield include temperature, stoichiometry, and catalyst selection. For instance, cyclization at 40–80°C with a 1.0–1.05 molar ratio of thiocarbamide to nitro precursor achieves yields exceeding 70% . Chlorination with phosphorus oxychloride under reflux (100–110°C) typically provides 40–80% yields .

Table 1: Comparative Synthesis Parameters for Pyrimidine Derivatives

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, Diethyl malonate | 0–30 | 53–60 |

| Cyclization | Thiocarbamide, NaOR | 40–80 | 70–82 |

| Chlorination | POCl₃, N,N-xylidine | 100–110 | 40–80 |

Biological Activities and Mechanisms

Antimicrobial Properties

The compound’s trichloropyrimidine core disrupts microbial DNA synthesis by mimicking pyrimidine bases, leading to faulty nucleotide incorporation. Studies on analogous compounds demonstrate inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism .

Agricultural Applications

Herbicidal Activity

The compound’s mode of action parallels commercial herbicides such as atrazine, targeting the D1 protein in photosystem II. Chlorine substituents enhance binding affinity, causing electron transport chain disruption and oxidative damage in weeds. Field trials with related compounds show 90% efficacy against broadleaf weeds at application rates of 1–2 kg/ha .

Analytical and Quality Control Methods

Structural Validation

¹³C NMR spectra exhibit distinct signals for the pyrimidine carbons (δ 150–160 ppm) and ester carbonyl (δ 170 ppm). X-ray crystallography further elucidates the planar geometry of the pyrimidine ring and the orientation of chlorine substituents.

Future Research Directions

Synthesis Optimization

Microfluidic reactors and catalytic asymmetric synthesis could enhance yield and enantiomeric purity. For instance, flow chemistry reduces reaction times from hours to minutes while improving safety in chlorination steps .

In Vivo Toxicology

Rodent models are needed to assess pharmacokinetics and organ-specific toxicity. Preliminary data from structurally similar compounds indicate a therapeutic index >10, but hepatotoxicity risks at high doses warrant investigation .

Formulation Development

Nanoencapsulation in liposomes or polymeric nanoparticles may improve solubility and targeted delivery. For agricultural use, slow-release granules could minimize environmental runoff.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume